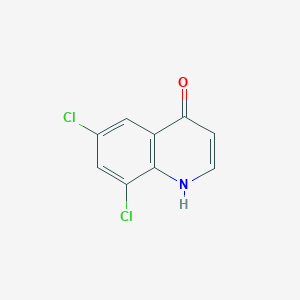

4-Hydroxy-6,8-Dichloroquinoline

Description

Significance of Quinoline (B57606) Heterocycles as Privileged Scaffolds in Medicinal Chemistry

Quinoline, a fused bicyclic heterocycle composed of a benzene (B151609) ring and a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is able to bind to multiple biological targets, thus serving as a versatile template for the design of novel therapeutic agents. The rigid structure of the quinoline ring system provides a defined orientation for substituent groups, allowing for precise interactions with biological macromolecules.

The significance of the quinoline core is underscored by its presence in a wide array of natural products and synthetic compounds with diverse pharmacological activities. wikipedia.orgguidechem.comchemscene.comnih.gov This includes antimalarial drugs like quinine (B1679958) and chloroquine (B1663885), antibacterial agents such as the fluoroquinolones, and various anticancer and anti-inflammatory compounds. The ability of the quinoline nucleus to be readily functionalized at various positions allows for the fine-tuning of its biological and physicochemical properties, making it an invaluable tool for drug discovery. wikipedia.org

Overview of Dihalo- and Hydroxyquinoline Derivatives in Chemical Biology Research

Within the broad family of quinoline derivatives, those bearing halogen and hydroxyl substituents are of particular interest in chemical biology. The introduction of halogen atoms, such as chlorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Dihalo-substituted quinolines, in particular, have been investigated for a range of potential applications.

Hydroxyquinolines, on the other hand, introduce a polar functional group that can participate in hydrogen bonding, a critical interaction in biological systems. The position of the hydroxyl group on the quinoline ring can drastically influence the compound's properties and biological activity. For instance, 8-hydroxyquinoline (B1678124) and its derivatives are well-known chelating agents with a variety of biological effects. mdpi.comsigmaaldrich.com The combination of both halo and hydroxy substituents, as seen in dihalo-hydroxyquinolines, can lead to compounds with unique characteristics and potential for further investigation in chemical and biological research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,8-dichloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZBIKOKMYPBAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459082 | |

| Record name | 4-Hydroxy-6,8-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57935-38-3 | |

| Record name | 4-Hydroxy-6,8-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57935-38-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation of 4 Hydroxy 6,8 Dichloroquinoline

Nucleophilic Aromatic Substitution Reactions on the Dichloroquinoline Moiety

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the quinoline (B57606) core. The reactivity of different positions on the 4-hydroxy-6,8-dichloroquinoline ring towards nucleophiles is influenced by the electronic effects of the substituents and the inherent properties of the heterocyclic system.

The C-4 position of the quinoline ring is highly susceptible to nucleophilic attack, a well-documented phenomenon in quinoline chemistry. youtube.comnih.gov The hydroxyl group at C-4 can be converted into a good leaving group, such as a chlorine atom, by treatment with reagents like phosphorus oxychloride (POCl₃). This transformation yields a 4-chloroquinoline (B167314) derivative, which readily undergoes SNAr reactions. youtube.com The electrophilicity of the C-4 carbon is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom in the pyridine-like ring. youtube.com

Studies on analogous 2,4-dichloroquinazoline (B46505) systems, which share similarities with dichloroquinolines, show that the C-4 position is consistently more reactive towards a wide range of amine nucleophiles, including anilines, benzylamines, and aliphatic amines. nih.gov This regioselectivity is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C-4 carbon, making it the preferred site for nucleophilic attack. nih.gov This principle can be extended to this compound, where after conversion of the hydroxyl to a chloro group, the C-4 position becomes the primary site for substitution by various nucleophiles.

Common nucleophilic substitution reactions at the C-4 position include:

Amination: Reaction with various amines to produce 4-aminoquinoline (B48711) derivatives. nih.govmdpi.com

Azidation: Displacement of the leaving group by an azide (B81097) ion (N₃⁻). mdpi.com

Hydrazination: Reaction with hydrazine (B178648) to yield 4-hydrazinoquinolines. mdpi.com

The general scheme for nucleophilic substitution at the C-4 position is depicted below:

Figure 1: General scheme of nucleophilic aromatic substitution at the C-4 position of a 4-chloroquinoline derivative.

The chlorine atoms at the C-6 and C-8 positions on the benzene (B151609) ring of the quinoline system are generally less reactive towards nucleophilic aromatic substitution compared to a halogen at the C-4 position. mdpi.comscholaris.ca This is because they are not activated by the electron-withdrawing effect of the heterocyclic nitrogen atom to the same extent.

However, under specific conditions, particularly with palladium catalysis, these positions can undergo substitution reactions. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the functionalization of these positions. nih.gov These reactions allow for the formation of C-N bonds by reacting the chloroquinoline with amines in the presence of a palladium catalyst and a suitable base.

While direct nucleophilic displacement of the chlorine atoms at C-6 and C-8 is challenging, their reactivity can be enhanced in certain contexts. For instance, in related 4,7-dichloroquinoline (B193633) systems, the chlorine at the 7-position can be effectively substituted by amino alcohols under high-temperature conditions. scholaris.ca This suggests that with appropriate nucleophiles and reaction conditions, the halogens at the C-6 and C-8 positions of this compound can also be targeted for substitution, although likely requiring more forcing conditions than the C-4 position.

Table 1: Comparison of Reactivity at Different Positions

| Position | Relative Reactivity towards SNAr | Activating Factors | Common Reactions |

| C-4 | High | Electron-withdrawing nitrogen atom | Amination, Azidation, Hydrazination |

| C-6 | Low | Less activated by the nitrogen atom | Palladium-catalyzed amination |

| C-8 | Low | Less activated by the nitrogen atom | Palladium-catalyzed amination |

Electrophilic Substitution Reactions on the Quinoline Ring System

In contrast to nucleophilic substitution, which is favored on the pyridine (B92270) ring, electrophilic substitution reactions typically occur on the benzene ring of the quinoline system. In 4-hydroxyquinoline (B1666331) systems, the hydroxyl group is a powerful activating group and, along with the fused benzene ring, directs incoming electrophiles. However, the presence of two deactivating chloro substituents at C-6 and C-8 will influence the position and feasibility of further electrophilic attack.

Generally, in 4-quinolones, electrophilic aromatic substitutions such as halogenation and nitration occur at the C-3 position. researchgate.net The electron-donating character of the hydroxyl group (in its enol form) or the amide nitrogen (in its keto form) directs electrophiles to the positions ortho and para to it. In the case of 4-hydroxyquinoline, this would primarily be the C-3 position.

Tautomerism Studies in 4-Hydroxyquinoline Systems

4-Hydroxyquinolines, including this compound, can exist in different tautomeric forms. The equilibrium between these forms is a crucial aspect of their chemical behavior and is influenced by factors such as substitution and the solvent environment.

The primary tautomeric equilibrium in 4-hydroxyquinolines is between the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one). This is a specific example of lactam-lactim tautomerism, where the lactim is the enol form and the lactam is the keto form. researchgate.netresearchgate.net

Figure 2: Keto-enol (lactam-lactim) tautomerism in the 4-hydroxyquinoline system.

Numerous studies have shown that for 4-hydroxyquinolines, the keto form is predominantly favored in both solid and solution states. researchgate.net Spectroscopic evidence, such as the presence of a C=O stretching band in the infrared spectrum and the chemical shifts in NMR spectra, supports the prevalence of the quinolin-4(1H)-one structure. researchgate.net The greater stability of the keto form is generally attributed to the strength of the C=O double bond compared to the C=C double bond in the enol form. libretexts.org

The presence of halogen substituents on the benzene ring can influence the tautomeric equilibrium. Halogens act as σ-electron withdrawing and π-electron donating substituents. researchgate.net This dual electronic nature can affect the relative stabilities of the tautomeric forms.

In a study of halogen-substituted 8-hydroxyquinolines, it was found that halogen substituents strengthen the intramolecular hydrogen bond in the enol form. researchgate.net For this compound, the electron-withdrawing nature of the chlorine atoms would be expected to influence the electron density throughout the ring system. While the keto form is generally more stable, the specific impact of the dichloro substitution on the precise equilibrium constant between the keto and enol forms of this compound would require specific experimental or computational investigation. However, based on the general principles of tautomerism in related systems, the quinolin-4(1H)-one tautomer is expected to be the major species. researchgate.netmdpi.com

Table 2: Tautomeric Forms of 4-Hydroxyquinoline

| Tautomeric Form | Systematic Name | Key Structural Feature | Predominance |

| Enol (Lactim) | 4-Hydroxyquinoline | C-OH group, C=N bond in the heterocycle | Minor |

| Keto (Lactam) | Quinolin-4(1H)-one | C=O group, N-H bond in the heterocycle | Major |

Functional Group Interconversions at the 4-Hydroxyl Position

The 4-hydroxyl group of this compound can undergo several important transformations, including conversion to haloquinolines, etherification, and esterification. These reactions are fundamental in modifying the compound's properties and for the synthesis of new derivatives.

A primary and synthetically crucial reaction of the 4-hydroxyl group is its conversion to a halogen, most commonly chlorine. This transformation is significant because the resulting 4-chloro-6,8-dichloroquinoline is an excellent substrate for nucleophilic aromatic substitution, opening a gateway to a wide array of 4-substituted quinolines.

The standard reagent for this conversion is phosphorus oxychloride (POCl₃), often used in excess or with a co-solvent. The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. A similar transformation has been documented for 4-hydroxyl-7-chloroquinoline, which is converted to 4,7-dichloroquinoline using phosphorus oxychloride, highlighting the general applicability of this method to related structures nih.gov.

Table 1: Conversion of 4-Hydroxyquinolines to 4-Chloroquinolines

| Starting Material | Reagent | Product | Reference |

| 4-Hydroxyl-7-chloroquinoline | Phosphorus oxychloride (POCl₃) | 4,7-Dichloroquinoline | nih.gov |

The synthesis of 4-alkoxy and 4-aryloxy derivatives of 6,8-dichloroquinoline (B1583623) can be achieved through the etherification of the 4-hydroxyl group. This can be approached via two main routes: direct O-alkylation/O-arylation or a two-step indirect method involving the 4-chloro intermediate.

Direct Etherification:

Direct O-alkylation of the 4-hydroxyl group involves the deprotonation of the hydroxyl group with a suitable base to form a nucleophilic quinolinolate anion, which then reacts with an alkylating agent (e.g., an alkyl halide). While specific examples for this compound are not extensively documented in readily available literature, the O-alkylation of other hydroxypyrimidines and hydroxyquinolines is a well-established reaction. For instance, the chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones has been successfully carried out using an alkyl halide in the presence of a base like potassium carbonate scholaris.ca. This suggests a similar approach would be feasible for this compound.

Indirect Etherification via the 4-Chloro Derivative:

A more common and often higher-yielding method for preparing 4-alkoxy and 4-aryloxy-6,8-dichloroquinolines is through the nucleophilic substitution of the corresponding 4-chloro derivative. This two-step sequence first involves the conversion of this compound to 4,6,8-trichloroquinoline (B3031910) using a reagent like phosphorus oxychloride. The resulting 4-chloro compound is then treated with an alcohol or a phenol (B47542) in the presence of a base to yield the desired ether.

Table 2: Representative Etherification Reactions of Chloroquinolines

| Starting Material | Reagent(s) | Product Type | Reference |

| 4,7-Dichloroquinoline | Amino alcohols | 4-(Alkoxyamino)quinolines | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Alkanethiols, Sodium ethoxide | 4-(Alkylthio)quinolinones |

The 4-hydroxyl group of this compound can also be converted into an ester through O-acylation. This reaction typically involves treating the hydroxyquinoline with an acylating agent, such as an acyl chloride or a carboxylic anhydride, often in the presence of a base like pyridine to neutralize the acidic byproduct.

While direct experimental data for the O-acylation of this compound is scarce in the literature, the successful esterification of a structurally similar compound, 2-(1-hydroxyethyl)-4,7-dichloroquinoline, provides strong evidence for the feasibility of this reaction. In this reported synthesis, the hydroxyl group was acylated using acetyl chloride in the presence of anhydrous pyridine mdpi.com. This analogous reaction suggests that this compound would likely react in a similar manner to form the corresponding 4-acyloxy derivative.

Table 3: Representative O-Acylation of a Dichloroquinoline Derivative

| Starting Material | Reagent(s) | Product | Reference |

| 2-(1-Hydroxyethyl)-4,7-dichloroquinoline | Acetyl chloride, Pyridine | 2-(1-Acetoxyethyl)-4,7-dichloroquinoline | mdpi.com |

Advanced Spectroscopic and Structural Elucidation Studies of 4 Hydroxy 6,8 Dichloroquinoline

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides profound insights into the molecular structure of organic compounds. For substituted quinolines like 4-Hydroxy-6,8-dichloroquinoline, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are crucial for assigning the specific positions of protons and carbons within the heterocyclic framework.

The ¹H NMR spectrum of a substituted quinoline (B57606) provides a wealth of information based on the chemical shifts (δ) of its protons. The electronic environment of each proton, influenced by the presence of the heteroatom (nitrogen) and various substituents, dictates its resonance frequency. In the quinoline ring system, protons H-2, H-3, and H-4 of the pyridine (B92270) ring are chemically distinct from those on the benzene (B151609) ring. acs.org

The electronegative nitrogen atom significantly deshields the adjacent H-2 proton, causing it to resonate at a higher chemical shift compared to other protons. acs.org For instance, in unsubstituted quinoline, the H-2 proton appears at approximately δ 8.88 ppm. acs.org The chemical shifts of protons on the benzene ring are influenced by the nature and position of substituents. In the case of this compound, the electron-withdrawing chlorine atoms at positions 6 and 8, and the electron-donating hydroxyl group at position 4, will cause predictable upfield or downfield shifts for the remaining aromatic protons (H-2, H-3, H-5, and H-7). The concentration of the quinoline derivative in solution can also affect the chemical shifts due to intermolecular interactions like π-π stacking. uncw.edu

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Quinolines

| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-7 (ppm) | H-8 (ppm) | Reference |

|---|---|---|---|---|---|---|---|

| Quinoline | 8.88 | 7.30 | ~8.0 | ~7.7 | ~7.6 | ~8.1 | acs.org |

| 6-Methylquinoline | --- | --- | --- | --- | --- | Distinctive chemical shift due to proximity to methyl group | acs.org |

| 8-Methylquinoline | --- | --- | --- | Close chemical shifts for H-5 and H-7 | --- | --- | acs.org |

| 2-Phenylquinoline | 8.15-8.17 | --- | --- | --- | --- | --- | rsc.org |

Note: This table provides representative data for understanding general trends. Specific values for this compound would require experimental determination.

While ¹H NMR identifies proton environments, ¹³C NMR spectroscopy is essential for characterizing the carbon framework of the molecule. The ¹³C NMR spectrum of this compound would display distinct signals for each of its nine carbon atoms, with their chemical shifts influenced by the attached functional groups.

To definitively assign these carbon signals and correlate them with their attached protons, two-dimensional NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment establishes correlations between carbons and their directly attached protons. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu This is invaluable for assigning the protonated carbons in the quinoline ring.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between carbons and protons that are two or three bonds away. columbia.edu This is particularly useful for identifying quaternary carbons (those without attached protons), such as C-4, C-6, C-8, and the carbon at the ring junction (C-8a), by observing their long-range couplings to nearby protons. columbia.educeon.rs For example, the C-4 carbon would show correlations to protons at H-2, H-3, and H-5.

By combining the information from ¹H NMR, ¹³C NMR, HSQC, and HMBC experiments, a complete and unambiguous assignment of the entire molecular structure of this compound can be achieved.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Key Carbons in Substituted Quinolines

| Carbon | Predicted Chemical Shift Range (ppm) | Notes | Reference |

|---|---|---|---|

| C-2 | 150-160 | Deshielded by adjacent nitrogen | rsc.org |

| C-3 | 120-130 | rsc.org | |

| C-4 | 170-180 | Influenced by the hydroxyl group | ceon.rs |

| C-4a | 120-130 | Bridgehead carbon | ceon.rs |

| C-5 | 125-135 | ceon.rs | |

| C-6 | 125-135 | Influenced by the chlorine atom | chemicalbook.com |

| C-7 | 120-130 | ceon.rs | |

| C-8 | 145-155 | Influenced by the chlorine atom | chemicalbook.com |

Note: These are general predicted ranges and actual values will vary based on the specific substitution pattern and solvent.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. dergipark.org.tr

In the case of this compound, IR and Raman spectra would provide characteristic signals for:

O-H stretching: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would indicate the presence of the hydroxyl group.

C=C and C=N stretching: Vibrations of the quinoline ring system would appear in the 1400-1650 cm⁻¹ region. dergipark.org.tr

C-H stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range. dergipark.org.tr

C-Cl stretching: The carbon-chlorine stretching vibrations would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Ring vibrations: The characteristic breathing and deformation modes of the quinoline ring would also be present in the fingerprint region.

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data, especially for the C-C and C-Cl bonds. dergipark.org.trnih.gov

Table 3: Key Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| O-H stretch | 3200-3600 | IR |

| Aromatic C-H stretch | 3000-3100 | IR, Raman |

| C=C/C=N stretch (aromatic ring) | 1400-1650 | IR, Raman |

| C-O stretch | 1260-1380 | IR |

Mass Spectrometry for Molecular Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (213.99 g/mol for the most common isotopes). sigmaaldrich.com

X-ray Crystallography for Solid-State Structural Determination of Analogues

While the previously mentioned spectroscopic techniques provide detailed information about the connectivity and functional groups of a molecule in solution or the gas phase, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com

Although a crystal structure for this compound itself may not be readily available, the analysis of crystal structures of analogous compounds, such as other substituted 4-hydroxyquinolines or dichloroquinolines, provides invaluable insights. helsinki.finih.gov These studies reveal crucial information about:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Tautomeric form: In the solid state, 4-hydroxyquinolines can exist in the keto (quinolin-4-one) tautomeric form, which can be confirmed by the C=O and N-H bond lengths.

Intermolecular interactions: The way molecules pack in the crystal lattice, including hydrogen bonding (involving the hydroxyl group and the nitrogen atom) and π-π stacking interactions between the quinoline rings.

This information is vital for understanding the physical properties of the compound and how it might interact with other molecules.

Computational Chemistry and Molecular Modeling of 4 Hydroxy 6,8 Dichloroquinoline

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide insights into the electronic distribution and reactivity, which are crucial for predicting its chemical behavior and biological interactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface. Electrophilic attack is favored at regions of negative potential (electron-rich), while nucleophilic attack is more likely at regions of positive potential (electron-deficient).

For 4-Hydroxy-6,8-dichloroquinoline, MEP analysis reveals distinct electronegative and electropositive regions. The oxygen atom of the hydroxyl group and the nitrogen atom within the quinoline (B57606) ring typically exhibit negative electrostatic potential, indicating their susceptibility to electrophilic interactions. Conversely, the hydrogen atom of the hydroxyl group and regions near the chlorine atoms often show positive potential, suggesting they are sites for nucleophilic attack. These maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding, which are critical for ligand-receptor binding.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability. wikipedia.org The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 1: Illustrative NBO Analysis Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N5 | π* (C4-C10) | Data not available |

| LP (1) O1 | σ* (C4-H4) | Data not available |

| π (C2-C3) | π* (C4-C10) | Data not available |

| π (C7-C8) | π* (C9-C10) | Data not available |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. nih.gov This method is pivotal in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

For this compound, molecular docking studies would be performed against various biological targets to explore its potential therapeutic activities. The docking process involves placing the ligand into the active site of a protein and scoring the different poses based on a scoring function, which estimates the binding affinity. The results highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. For example, docking studies of similar 8-hydroxyquinoline (B1678124) derivatives have been conducted to evaluate their antimicrobial potential by targeting enzymes like the FabZ enzyme. nih.gov

Table 2: Example of Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Energy (kcal/mol) | Data not available |

| Interacting Residues | Data not available |

| Hydrogen Bond Interactions | Data not available |

| Hydrophobic Interactions | Data not available |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that correlates the chemical structure of a series of compounds with their biological activity. longdom.org By developing mathematical models, QSAR can predict the activity of new, untested compounds, thereby streamlining the drug discovery process. longdom.orgijpbs.net

A QSAR study involving this compound would require a dataset of structurally similar compounds with known biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that relates these descriptors to the observed activity. The predictive power of the QSAR model is assessed through rigorous validation techniques.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. This technique solves Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities.

For this compound, MD simulations can be used to analyze its conformational flexibility in different environments, such as in solution or when bound to a protein. When applied to a ligand-protein complex identified through molecular docking, MD simulations can assess the stability of the binding pose and provide insights into the dynamic nature of the interactions. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms during the simulation can reveal the stability of the complex and the flexibility of different regions.

In Silico ADMET Prediction for Pharmacokinetic Profiling

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of the drug development process. semanticscholar.org In silico ADMET prediction tools offer a rapid and cost-effective way to evaluate these properties early in the discovery pipeline, helping to identify compounds with favorable pharmacokinetic profiles. semanticscholar.orgnih.gov

For this compound, various ADMET parameters can be predicted using computational models. These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and topological polar surface area (TPSA). These properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess "drug-likeness."

Table 3: Predicted ADMET Properties for this compound

| Property | Predicted Value | Guideline/Interpretation |

| Molecular Weight | Data not available | Lipinski's Rule: < 500 g/mol |

| LogP (Lipophilicity) | Data not available | Lipinski's Rule: ≤ 5 |

| Hydrogen Bond Donors | Data not available | Lipinski's Rule: ≤ 5 |

| Hydrogen Bond Acceptors | Data not available | Lipinski's Rule: ≤ 10 |

| Human Intestinal Absorption | Data not available | High/Low |

| Blood-Brain Barrier Penetration | Data not available | Yes/No |

| CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Data not available | Inhibitor/Non-inhibitor |

| Hepatotoxicity | Data not available | High/Low risk |

Biological Activity and Mechanistic Investigations of 4 Hydroxy 6,8 Dichloroquinoline Derivatives

Antimalarial Activity and Proposed Mechanisms of Action

The 4-aminoquinoline (B48711) pharmacophore has historically been a cornerstone of antimalarial drug development, with chloroquine (B1663885) being a prominent example. plos.orgnih.gov Research into derivatives, including those with features similar to the 4-Hydroxy-6,8-dichloroquinoline structure, aims to overcome the widespread issue of drug resistance. plos.org

A primary mechanism of action for many quinoline-based antimalarials is the disruption of the heme detoxification process within the Plasmodium parasite. nih.govnih.govbiorxiv.org During its life cycle in human red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. nih.govbiorxiv.org To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. nih.govbiorxiv.org

Quinoline (B57606) derivatives are understood to interfere with this critical detoxification pathway. nih.gov They can form a complex with heme, preventing its polymerization into hemozoin. nih.govnih.gov This accumulation of the drug-heme complex is toxic to the parasite, leading to its death. nih.govnih.gov The high affinity of compounds like chloroquine for heme suggests they may act by sequestering heme, thereby inhibiting the formation of hemozoin and exerting their antimalarial effect. nih.govnih.gov

A significant focus of modern research is the development of quinoline derivatives that retain or exceed the potency of older drugs like chloroquine, especially against resistant strains of Plasmodium falciparum. plos.org Numerous studies have demonstrated that structural modifications to the quinoline core and its side chains can yield compounds with high in vitro potency against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) parasites. plos.orgresearchgate.netasm.org

For instance, certain novel 4-aminoquinoline derivatives have displayed low nanomolar IC50 values, markedly superior to chloroquine against resistant strains. plos.org Similarly, hybrid molecules combining the 4-aminoquinoline scaffold with other pharmacophores have shown potent parasite inhibitory effects in the nanomolar range against both sensitive and resistant P. falciparum strains. nih.gov This indicates that the quinoline structure remains a viable and adaptable template for creating next-generation antimalarials capable of addressing current resistance challenges. researchgate.netnih.gov

Table 1: In Vitro Antimalarial Activity of Selected Quinoline Derivatives

| Compound Type | P. falciparum Strain | IC50 (nM) | Source |

|---|---|---|---|

| 4-aminoquinoline derivative | Chloroquine-Sensitive | Low nanomolar | plos.org |

| 4-aminoquinoline derivative | Chloroquine-Resistant | Low nanomolar | plos.org |

| Mefloquine-artemisinin hybrid | K1 (CQR) | 2.4 - 6 | nih.gov |

| 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid | 3D7 (CQS) | Nanomolar range | nih.gov |

Anticancer and Antiproliferative Activities

The quinoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry, and its derivatives are actively being explored for their anticancer potential. nih.govnih.gov Research has shown that these compounds can exert cytotoxic effects against a variety of cancer cell lines through the modulation of key cellular processes.

Quinoline derivatives have been shown to influence several pathways crucial for cancer cell survival and proliferation. A primary mechanism is the induction of apoptosis, or programmed cell death. nih.govmdpi.com Studies on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids demonstrated that these compounds could induce apoptosis in lymphoma cells after 24 hours of treatment. mdpi.com The process often involves the disruption of the mitochondrial membrane potential, a key event in the apoptotic cascade. mdpi.com

Furthermore, these compounds can interfere with the cell cycle, leading to cell cycle arrest and preventing cancer cells from dividing. mdpi.commdpi.com Certain quinoline-8-sulfonamide derivatives were found to impact cancer cell viability and alter cell-cycle phase distribution in A549 lung cancer cells. mdpi.com The ability of quinoline-based compounds to chelate metal ions, such as copper, is also considered a key factor in their ability to induce cell death, as copper is essential for processes like cell proliferation and angiogenesis. nih.gov

The antiproliferative activity of quinoline derivatives has been evaluated across a diverse panel of human cancer cell lines. Studies have demonstrated their efficacy against colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) cancers. nih.gov For example, copper(II) complexes of 8-hydroxyquinoline (B1678124) hydrazones showed higher antiproliferative activity than the free ligands, with most complexes being more active than the conventional chemotherapy drug cisplatin in malignant melanoma (A-375) and lung (A-549) cancer cells. nih.gov

Other research on novel 8-hydroxyquinoline derivatives has confirmed cytotoxic effects on esophageal squamous cell carcinoma (ESCC) cell lines, with some compounds showing a stronger effect on cancer cells compared to non-tumor cells. nih.gov This selectivity is a highly desirable trait in the development of new anticancer agents.

Table 2: Cytotoxic Activity of Selected Quinoline Derivatives on Cancer Cell Lines

| Compound Type | Cancer Cell Line | Activity Metric | Result | Source |

|---|---|---|---|---|

| 4-hydroxyquinolone analogue | HCT116 (Colon) | IC50 | Promising value | nih.gov |

| 8-hydroxyquinoline hydrazone Cu(II) complex | A-375 (Melanoma) | Antiproliferative Activity | More active than cisplatin | nih.gov |

| 8-hydroxyquinoline hydrazone Cu(II) complex | A-549 (Lung) | Antiproliferative Activity | More active than cisplatin | nih.gov |

| 5,7-dibromo-8-hydroxyquinoline derivative | ESCC cell lines | Cytotoxicity | Stronger effect than on non-neoplastic cells | nih.gov |

Antimicrobial Efficacy (Antibacterial, Antifungal, Antitubercular)

Derivatives of hydroxyquinolines, particularly those with halogen substitutions, have long been known for their broad-spectrum antimicrobial properties. nih.govnih.gov These compounds exhibit activity against various bacteria, fungi, and mycobacteria, including drug-resistant strains.

The mechanism of action for many halogenated 8-hydroxyquinolines is often attributed to their ability to chelate metal ions, which are essential for microbial enzyme function and growth. nih.gov This deprivation of essential nutrients can lead to microbial death.

Research has demonstrated that dichloro-substituted hydroxyquinolines possess potent antibacterial and antifungal activity. nih.gov For example, 5,7-dichloro-8-hydroxy-2-methylquinoline showed very high inhibitory potential against Mycobacterium tuberculosis (MIC = 0.1 µM) and methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 1.1 µM). nih.gov The 8-hydroxyquinoline scaffold has been shown to be bactericidal against replicating M. tuberculosis. nih.gov

In addition to their antibacterial and antitubercular effects, these compounds also display significant antifungal activity. researchgate.netnih.gov Studies investigating the antifungal mechanism of 8-hydroxyquinoline derivatives against Candida spp. and dermatophytes found that they could damage the cell wall and compromise the integrity of the cytoplasmic membrane. researchgate.net

Table 3: Antimicrobial Activity of Selected Halogenated Hydroxyquinoline Derivatives

| Compound | Microorganism | Activity Metric | Result (µM) | Source |

|---|---|---|---|---|

| 5,7-dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | MIC | 0.1 | nih.gov |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | M. smegmatis | MIC | 1.56 | nih.gov |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | MRSA | MIC | 1.1 | nih.gov |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | MSSA | MIC | 2.2 | nih.gov |

Enzyme Inhibition Studies and Target Identification

The unique structure of this compound has prompted investigations into its inhibitory effects on several key enzymes implicated in a range of diseases.

Inhibition of NQO1 Enzyme

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a crucial cytosolic flavoenzyme that plays a significant role in cellular defense by detoxifying reactive quinones and quinone imines. nih.gov It catalyzes the two-electron reduction of these substrates, preventing the formation of toxic semiquinones. nih.gov The enzyme is often overexpressed in cancer cells, making it a potential target for cancer therapeutics. nih.gov While compounds like dicoumarol are known competitive inhibitors of NQO1, specific research detailing the direct inhibitory activity of this compound on the NQO1 enzyme is not extensively available in the current literature. nih.gov However, studies on hybrids of 1,4-quinone with quinoline derivatives have shown that the quinoline moiety can influence the enzymatic conversion rates of NQO1 substrates. mdpi.com This suggests that quinoline-based compounds can interact with the NQO1 active site, although further investigation is required to determine the precise nature and extent of inhibition by this compound itself.

Inhibition of α-Glucosidase and α-Amylase

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. mdpi.com Research into quinoline derivatives has demonstrated their potential as inhibitors of these enzymes.

A study on novel 4-hydroxyquinolinone-hydrazone derivatives revealed significant α-glucosidase inhibitory activity, with some compounds exhibiting IC50 values more potent than the standard drug acarbose. nih.gov For instance, certain derivatives displayed IC50 values ranging from 93.5 ± 0.6 to 575.6 ± 0.4 µM, compared to acarbose with an IC50 of 752.0 ± 2.0 µM. nih.gov

Similarly, thiadiazole quinoline analogs have been synthesized and screened for their α-amylase inhibitory potential. nih.gov Several of these compounds showed outstanding inhibitory activity, with IC50 values ranging from 0.002 ± 0.60 to 42.31 ± 0.17 µM, which is significantly more potent than acarbose (IC50 = 53.02 ± 0.12 µM). nih.gov

These findings suggest that the 4-hydroxyquinoline (B1666331) scaffold is a promising backbone for the design of potent α-glucosidase and α-amylase inhibitors. The dichloro-substitution at the 6 and 8 positions on the quinoline ring of this compound would likely influence its binding affinity and inhibitory potency against these enzymes.

Table 1: α-Glucosidase and α-Amylase Inhibitory Activity of Selected Quinoline Derivatives

| Compound Type | Target Enzyme | IC50 Values (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| 4-hydroxyquinolinone-hydrazones | α-Glucosidase | 93.5 ± 0.6 to 575.6 ± 0.4 | Acarbose | 752.0 ± 2.0 |

Inhibition of p38MAPK

The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in cellular signaling pathways that respond to stress stimuli. While research has explored various heterocyclic compounds as potential p38MAPK inhibitors, there is currently a lack of specific studies investigating the inhibitory effects of this compound and its derivatives on this particular enzyme.

Targeting Essential Mycobacterial Enzymes (e.g., DprE1, InhA, DNA gyrase)

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel therapeutic targets and inhibitors. Essential mycobacterial enzymes such as decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), enoyl-acyl carrier protein reductase (InhA), and DNA gyrase are attractive targets for new anti-tubercular agents.

The quinoline scaffold has been a foundation for the development of inhibitors against these enzymes. For instance, various 7-chloro-4-phenoxyquinoline analogues and 3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-one analogs have been synthesized and evaluated as potential Mycobacterium tuberculosis DNA gyrase inhibitors. researchgate.net DprE1, a critical enzyme in mycobacterial cell wall synthesis, has also been a target for inhibitors with diverse chemical scaffolds, some of which include nitrogen-containing heterocycles. nih.govnih.gov Although direct evidence for this compound is limited, the established activity of related quinoline compounds suggests that this derivative could also exhibit inhibitory effects against essential mycobacterial enzymes.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Structure-activity relationship (SAR) studies are therefore crucial for optimizing the potency and selectivity of these compounds.

Impact of Halogen Substitution on Biological Efficacy

Halogen atoms, due to their unique electronic and steric properties, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. In the context of quinoline derivatives, halogen substitution has been shown to have a profound impact on their biological efficacy.

For example, in a study of 4-anilino-6-aminoquinazoline derivatives, the presence of a 3-chloro-4-fluoro aniline (B41778) moiety at the 4-position was found to be important for anti-MERS-CoV activity. nih.gov SAR studies on 2-arylvinylquinolines have also highlighted the role of halogen substituents. For example, a 6-chloro substituent on the quinoline ring was found to be a key structural determinant for antimalarial activity. nih.gov Furthermore, the position of fluorine substitution on an attached phenyl ring also dramatically influenced the antiplasmodial potency of these compounds. nih.gov These studies underscore the principle that both the type of halogen and its position of substitution are critical for biological activity. The presence of two chlorine atoms at the 6 and 8 positions of this compound is therefore expected to be a major determinant of its biological activity profile.

Table 2: Impact of Halogen Substitution on the Biological Activity of Quinoline Derivatives

| Quinoline Derivative Class | Biological Activity | Key Halogen Substitutions | Effect on Activity |

|---|---|---|---|

| 4-anilino-6-aminoquinazolines | Anti-MERS-CoV | 3-Chloro-4-fluoro aniline at C4 | Important for activity |

| 2-arylvinylquinolines | Antimalarial | 6-Chloro on quinoline ring | Key for activity |

Role of the 4-Hydroxyl Group in Ligand-Receptor Interactions

The 4-hydroxyl group on the quinoline ring plays a crucial role in the interaction of these derivatives with their biological targets. Its ability to act as both a hydrogen bond donor and acceptor allows it to form key interactions within the binding sites of receptors and enzymes, thereby anchoring the ligand and contributing to its biological activity. nih.gov

Molecular docking and dynamics simulations of various quinoline derivatives have revealed the importance of hydrogen bonding in their binding affinity. For instance, in the case of certain 4-hydroxyquinazoline derivatives, which share structural similarities with 4-hydroxyquinolines, hydrogen bonding between the hydroxyl group and specific amino acid residues like ASP766 has been shown to be critical for potent inhibition of target enzymes. mdpi.com This interaction can enhance the anti-drug resistance ability of the compound. mdpi.com

In studies of other heterocyclic compounds, the presence of a hydroxyl group has been demonstrated to be a key determinant of activity. For example, acetylation or methylation of a hydroxyl group in some 4(3H)-quinazolinone antibacterials resulted in a loss of activity, suggesting that a hydrogen-bond donor is favored at that position for effective interaction with the target. researchgate.net This principle can be extrapolated to the 4-hydroxyl group of this compound, highlighting its likely significance in forming productive binding interactions.

The following table summarizes the types of interactions the 4-hydroxyl group can participate in, based on general principles of ligand-receptor binding:

| Interaction Type | Description | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | The hydrogen atom of the hydroxyl group can be donated to an electronegative atom (O, N) in an amino acid side chain. | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | The oxygen atom of the hydroxyl group can accept a hydrogen atom from an amino acid side chain. | Arginine, Lysine, Histidine, Serine, Threonine |

| π-π Stacking | The electron-rich nature of the hydroxylated aromatic ring can facilitate stacking interactions with aromatic amino acid residues. | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Influence of Side Chain Modifications on Bioactivity

Research on analogous 4-aminoquinoline antimalarial drugs, such as chloroquine, has extensively demonstrated the importance of the side chain. The length of the aliphatic side chain between two amino groups is essential for antimalarial activity. researchgate.net Shortening or lengthening this chain can affect the drug's ability to accumulate in the parasite's food vacuole and inhibit hemozoin formation. researchgate.net

Furthermore, the introduction of different functional groups into the side chain can alter the compound's polarity, lipophilicity, and ability to form additional interactions with the target. For example, incorporating a hydroxyl group into the side chain of chloroquine to form hydroxychloroquine results in a compound with a different toxicity profile. researchgate.net

In the context of overcoming drug resistance, modifications to the side chain have been a key strategy. By altering the side chain, it is possible to design molecules that are less susceptible to efflux pumps or metabolic degradation, which are common mechanisms of resistance. researchgate.net Studies on various quinoline derivatives have shown that introducing bulky or conformationally constrained side chains can restore activity against resistant strains.

The table below illustrates how different side chain modifications can influence the bioactivity of quinoline derivatives, based on established structure-activity relationships:

| Side Chain Modification | Potential Impact on Bioactivity |

| Altering Chain Length | Can affect binding affinity, selectivity, and ability to overcome resistance mechanisms. researchgate.netresearchgate.net |

| Introducing Polar Groups (e.g., -OH, -NH2) | Can enhance solubility, introduce new hydrogen bonding interactions, and alter the pharmacokinetic profile. researchgate.net |

| Incorporating Aromatic or Heterocyclic Rings | Can introduce π-stacking interactions, improve target affinity, and modify the metabolic stability of the compound. |

| Varying the Basicity of Amino Groups | Can influence cellular uptake, lysosomotropism (accumulation in acidic vesicles), and interaction with the target. |

Advanced Applications and Emerging Research Areas for 4 Hydroxy 6,8 Dichloroquinoline

Development as Precursor Molecules in Complex Organic Synthesis

The 4-hydroxyquinoline (B1666331) core is a versatile building block in organic synthesis. The presence of multiple reaction sites—the hydroxyl group, the quinoline (B57606) nitrogen, and the aromatic rings—allows for a variety of chemical transformations. The chloro-substituents on the benzene (B151609) ring of 4-hydroxy-6,8-dichloroquinoline further modulate its reactivity and provide handles for cross-coupling reactions.

While direct studies detailing the use of this compound as a precursor for complex molecules are limited in publicly available literature, the chemistry of analogous compounds offers significant insights. For instance, related 4-hydroxyquinolin-2(1H)-ones are synthesized from β-enaminones and diethylmalonate, showcasing the construction of the core scaffold. researchgate.net The resulting quinolone structure can then be further functionalized.

A common strategy involves the conversion of the 4-hydroxyl group into a better leaving group, such as a tosylate or a chloride, to facilitate nucleophilic substitution reactions. For example, the synthesis of 4-amino-7-chloroquinolines, analogues of the antimalarial drug hydroxychloroquine, often starts from a substituted 4,7-dichloroquinoline (B193633). scholaris.ca This highlights a potential pathway where the hydroxyl group of this compound could be transformed, enabling the introduction of various side chains and the construction of more complex, biologically active molecules.

Table 1: Potential Synthetic Transformations of the 4-Hydroxyquinoline Scaffold

| Reaction Type | Reagents and Conditions | Potential Product Type |

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | 4-Alkoxyquinoline derivatives |

| Chlorination | POCl₃ | 4-Chloroquinoline (B167314) derivatives |

| Etherification | Bromoalkylated precursors, Base | Ether-linked hybrid molecules |

| Nucleophilic Aromatic Substitution | Amines, High Temperature | 4-Aminoquinoline (B48711) derivatives |

This table represents potential reactions based on the known chemistry of hydroxyquinolines and related heterocycles.

Role in Coordination Chemistry and Material Science Applications

8-Hydroxyquinoline (B1678124) and its derivatives are renowned for their ability to act as potent bidentate chelating agents for a wide range of metal ions. nih.govsigmaaldrich.com The nitrogen of the quinoline ring and the oxygen of the hydroxyl group form a stable five-membered ring upon coordination with a metal center. These metal complexes often exhibit unique photophysical and biological properties, making them valuable in materials science.

Although specific studies on the coordination complexes of this compound are not extensively documented, research on other halogenated hydroxyquinolines provides a strong precedent for its potential. The electronic properties of the ligand, and consequently the resulting metal complex, are significantly influenced by the nature and position of the substituents on the quinoline ring. The electron-withdrawing nature of the two chlorine atoms in this compound is expected to modulate the coordination properties and the stability of its metal complexes.

Organometallic half-sandwich complexes of 8-hydroxyquinoline-derived Mannich bases, which include a chlorinated hydroxyquinoline scaffold, have been synthesized and characterized. nih.gov These complexes, with the general formula [Ru(η⁶-p-cymene)(HL)Cl]Cl and [Rh(η⁵-C₅Me₅)(HL)Cl]Cl, have shown enhanced solubility and are being investigated for their potential to target multidrug-resistant cancer cells. nih.govnih.gov The structure of [Rh(η⁵-C₅Me₅)(HQCl-pip)Cl]Cl has been confirmed by X-ray crystallography. nih.govnih.gov

The applications of hydroxyquinoline metal complexes in materials science are diverse. For example, tris(8-hydroxyquinolinato)aluminum (Alq3) is a benchmark material used in Organic Light-Emitting Diodes (OLEDs) due to its excellent electroluminescent properties. sigmaaldrich.comscispace.com The introduction of halogen atoms onto the quinoline ligand can tune the emission wavelength and improve the performance of such devices. By extension, complexes of this compound could be explored for similar applications in optoelectronics.

Table 2: Examples of Metal Complexes with Substituted Hydroxyquinoline Ligands and Their Applications

| Ligand | Metal Ion | Application Area | Reference |

| 8-Hydroxyquinoline | Aluminum (Al³⁺) | Organic Light-Emitting Diodes (OLEDs) | sigmaaldrich.comscispace.com |

| 8-Hydroxyquinoline-derived Mannich bases (chlorinated) | Ruthenium (Ru²⁺), Rhodium (Rh³⁺) | Anticancer Agents | nih.govnih.gov |

| 8-Hydroxyquinoline | Various (e.g., Cu²⁺, Ni²⁺, Co²⁺) | Antimicrobial Agents | nih.gov |

Hybrid Compounds and Conjugate Development with Other Bioactive Scaffolds

The development of hybrid molecules, which combine two or more pharmacophores into a single entity, is a promising strategy in drug discovery to overcome drug resistance and enhance therapeutic efficacy. The this compound scaffold, with its inherent chemical handles, is a candidate for the creation of such hybrid compounds.

While there is a lack of specific examples of conjugates derived directly from this compound in the available literature, the concept is well-established for other hydroxyquinoline derivatives. For instance, conjugates of 7-hydroxycoumarin (umbelliferone) with 4-hydroxyquinoline and 8-hydroxyquinoline have been synthesized and evaluated for their antifungal activity. nih.gov These hybrids were created by linking the two heterocyclic systems via an alkyl spacer. nih.gov

Another approach involves the synthesis of hybrid molecules combining a hydroxyquinoline moiety with other bioactive structures like 1,4-naphthoquinone (B94277). mdpi.com Such hybrids have been investigated for their anticancer activity. mdpi.com The synthesis of these molecules often involves the reaction of a halogenated precursor with a nucleophilic partner. The chloro-substituents on this compound could potentially be utilized for such coupling reactions.

The rationale behind creating these hybrids is often to achieve synergistic effects or to target multiple biological pathways. For example, a hybrid molecule might combine a metal-chelating quinoline moiety with a DNA-intercalating agent, leading to a multi-faceted mechanism of action.

Table 3: Examples of Hybrid Compounds Based on Hydroxyquinoline and Other Bioactive Scaffolds

| Hydroxyquinoline Derivative | Conjugated Bioactive Scaffold | Linkage Type | Potential Application | Reference |

| 4-Hydroxyquinoline / 8-Hydroxyquinoline | 7-Hydroxycoumarin (Umbelliferone) | Ether linkage via alkyl spacer | Antifungal | nih.gov |

| 8-Hydroxyquinoline derivatives | 1,4-Naphthoquinone | Ether linkage | Anticancer | mdpi.com |

| 5-Chloro-8-hydroxyquinoline | Ciprofloxacin | Mannich reaction | Antibacterial | |

| 4-Hydroxycoumarin (B602359) derivatives | Various heteroaldehydes | C-C bond formation | Antimicrobial | nih.gov |

This table illustrates the types of hybrid molecules that have been synthesized with related scaffolds, suggesting potential avenues for the development of this compound conjugates.

Research Challenges and Future Perspectives in 4 Hydroxy 6,8 Dichloroquinoline Chemistry

Addressing Synthetic Challenges and Improving Reaction Efficiency

The synthesis of substituted quinolines, including 4-hydroxy-6,8-dichloroquinoline, often involves multi-step processes that can be inefficient and require harsh reaction conditions. Traditional methods for creating the quinoline (B57606) core and introducing the necessary functional groups present ongoing challenges for chemists.

| Synthetic Step | Common Reagents/Conditions | Challenges & Inefficiencies | Potential Improvements |

| Chlorination | Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅) | Harsh conditions, potential for over-chlorination or side reactions. mdpi.com | Development of more selective chlorinating agents, optimization of reaction conditions. |

| Hydroxylation | Acid or base hydrolysis of precursors, Palladium-catalyzed reactions. researchgate.net | Can require harsh hydrolytic conditions; catalyst cost and removal for palladium. researchgate.net | Use of novel catalytic systems, exploring enzymatic hydroxylation. |

| Cyclization | Classical named reactions (e.g., Conrad-Limpach, Doebner-von Miller) | Often require high temperatures and strong acids, may have limited regioselectivity. | Development of novel cyclization strategies using modern catalysts, microwave-assisted synthesis. |

| Decarboxylation | High heat (e.g., 230-250°C in paraffin (B1166041) oil). google.com | High energy consumption, potential for thermal decomposition of products. google.com | Catalytic decarboxylation methods that operate at lower temperatures. |

Strategies for Overcoming Drug Resistance Mechanisms Through Rational Design

A primary obstacle in the long-term efficacy of many chemotherapeutic agents is the development of multidrug resistance (MDR). nih.gov Cancer cells can develop mechanisms to actively pump drugs out of the cell before they can reach their target, often through the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.gov Quinoline-based compounds have emerged as a promising class of agents capable of overcoming or reversing MDR. nih.gov

Rational drug design plays a pivotal role in creating this compound analogues that can circumvent these resistance mechanisms. By understanding the structure and function of efflux pumps like P-gp, medicinal chemists can design molecules that either are not substrates for these pumps or act as inhibitors of the pumps themselves. For example, the novel quinoline derivative MS-209 has been shown to be a potent MDR reversing agent by directly interacting with P-glycoprotein and inhibiting its drug transport function. nih.gov

Strategies involving this compound could include:

Inhibition of Resistance Proteins: Designing analogues that have a high affinity for the drug-binding site of P-gp or other resistance-conferring proteins, thereby competitively inhibiting the efflux of co-administered anticancer drugs.

Dual-Targeting Agents: Creating hybrid molecules that not only possess their own cytotoxic activity but also incorporate a moiety designed to block MDR mechanisms.

The structure-activity relationship (SAR) studies of 8-hydroxyquinoline (B1678124) derivatives have shown that specific substitutions, including chlorination, can significantly influence their activity against multidrug-resistant cancer cells, highlighting the importance of rational design in this field. nih.gov

Development of Highly Selective and Potent Analogues

The ultimate goal in drug design is to create a molecule that is both highly potent against its intended target and highly selective, minimizing interactions with other targets to reduce side effects. For this compound, this involves a detailed exploration of its structure-activity relationship (SAR). SAR studies systematically modify the chemical structure and measure the resulting impact on biological activity.

Key areas for modification on the this compound scaffold include:

Substitution on the Quinoline Ring: While the 6- and 8-positions are chlorinated, further substitution at other available positions (e.g., 2, 3, 5, or 7) could fine-tune electronic and steric properties.

Modification of the 4-Hydroxy Group: The hydroxyl group can be converted into ethers or esters to alter solubility, cell permeability, and metabolic stability.

Hybridization: The core scaffold can be linked to other pharmacologically active molecules to create hybrid compounds with potentially novel or synergistic mechanisms of action. For example, hybrids of 8-hydroxyquinoline and 1,4-naphthoquinone (B94277) have been synthesized to create new anticancer agents. mdpi.com

Studies on related 8-hydroxyquinoline derivatives have demonstrated that such modifications can have profound effects. For instance, the introduction of a chloro group at the R5 position was found to be a critical factor in enhancing the selective toxicity of certain analogues towards MDR cancer cells. nih.gov Similarly, linking quinolines to various terminal groups has led to compounds with potent antiprion activity in the nanomolar range, demonstrating that systematic modification can yield highly potent analogues. nih.gov

| Structural Moiety | Modification Strategy | Observed/Potential Impact | Reference |

| Quinoline Ring | Introduction of additional substituents (e.g., aromatic groups). | Can enhance activity against specific enzymes or targets. | nih.gov |

| Position 5 | Chloro-substitution. | Can increase selective toxicity against multidrug-resistant cells. | nih.gov |

| Core Scaffold | Hybridization with other active moieties (e.g., 1,4-naphthoquinone). | Creates new compounds with potentially different mechanisms of action and enhanced anticancer potential. | mdpi.com |

| Side Chains | Linkage to various terminal groups (e.g., sulfonamides). | Can dramatically increase potency, leading to nanomolar efficacy for certain activities. | nih.gov |

Integration of Advanced Computational and Experimental Methodologies in Drug Discovery

The traditional drug discovery pipeline is a lengthy, expensive, and often inefficient process. youtube.com The integration of advanced computational methods with experimental validation has become an indispensable strategy for accelerating the discovery of new drugs. nih.gov This synergy is particularly valuable in the exploration of scaffolds like this compound.

Computational Approaches (In Silico): Computer-Aided Drug Design (CADD) employs a range of techniques to predict how a molecule will behave. nih.gov

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein, helping to estimate the strength of the interaction. nih.gov It allows researchers to screen vast virtual libraries of compounds against a protein target to identify promising candidates.

Virtual High-Throughput Screening (vHTS): Instead of physically testing millions of compounds, vHTS uses computational algorithms to screen these libraries, saving significant time and resources. nih.gov In some cases, vHTS has demonstrated hit rates nearly 35% compared to just 0.021% for a corresponding traditional screen. nih.gov

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups required for biological activity. This model can then be used to search for other molecules with a similar arrangement.

ADMET Prediction: Computational models can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify candidates with poor drug-like properties early in the process. mdpi.com

Experimental Integration: The true power of CADD is realized when it is tightly integrated with experimental work. Promising candidates identified through in silico screening are then synthesized in the lab. mdpi.com These synthesized compounds undergo in vitro testing to validate the computational predictions and accurately measure their biological activity. mdpi.com The results from these experiments then feed back into the computational models, allowing for further refinement and optimization in a cyclical process that efficiently leads to more potent and selective drug candidates. This iterative cycle of prediction, synthesis, and testing is fundamental to modern drug discovery. nih.gov

| Discovery Phase | Computational Method | Experimental Method | Objective |

| Hit Identification | Virtual High-Throughput Screening (vHTS), Molecular Docking | High-Throughput Screening (HTS) | To identify initial compounds ("hits") that show activity against a biological target. |

| Hit-to-Lead | Pharmacophore Modeling, In Silico ADMET Prediction | Synthesis of Analogues, In Vitro Bioassays | To refine initial hits into more potent and drug-like "lead" compounds. |

| Lead Optimization | Quantitative Structure-Activity Relationship (QSAR), Free Energy Perturbation | In Vitro and In Vivo Testing, SAR studies | To systematically modify lead compounds to maximize efficacy and minimize toxicity. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Hydroxy-6,8-Dichloroquinoline, and how can purity be optimized?

- Methodology : Synthesis typically involves halogenation and hydroxylation steps. For example, analogous quinoline derivatives are synthesized via refluxing precursors with POCl₃, followed by hydrolysis under controlled pH conditions. Purification often employs column chromatography (silica gel, petroleum ether:EtOAc gradients) and recrystallization. Purity (>99%) is confirmed via reversed-phase HPLC and NMR .

Q. How is structural integrity validated for this compound?

- Methodology : Use a combination of analytical techniques:

- NMR (¹H/¹³C) to confirm substituent positions and aromatic proton environments.

- X-ray diffraction for crystallographic validation of planar quinoline core and intramolecular interactions (e.g., hydrogen bonding) .

- Mass spectrometry (ESI) to verify molecular weight (e.g., observed m/z 224 [M+1] for similar compounds) .

Q. What solubility challenges exist for this compound, and how can formulations address them?

- Methodology : The compound’s low aqueous solubility (common in halogenated quinolines) can be mitigated using co-solvents (e.g., DMSO for in vitro assays) or nanoformulation techniques. Solubility parameters (logP) are calculated via computational tools like ChemAxon, while experimental validation uses shake-flask methods .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be established for this compound’s biological activity?

- Methodology :

- Comparative assays : Test analogs (e.g., bromo vs. chloro substituents) against microbial/cancer cell lines. For example, 6-bromo-4,8-dichloroquinoline shows IC₅₀ values of 12 µM against HepG2 cells, providing a baseline for SAR .

- Molecular docking : Map interactions with targets (e.g., cytochrome P450 enzymes) using software like AutoDock Vina .

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

- Methodology :

- Dose-response profiling : Assess activity across multiple concentrations to identify threshold effects.

- Mechanistic studies : Use transcriptomics/proteomics to differentiate pathways (e.g., apoptosis induction vs. membrane disruption).

- Data normalization : Account for variations in assay conditions (e.g., pH, serum content) that may skew results .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodology :

- Catalyst screening : Test Pd/C or CuI for coupling reactions to reduce byproducts.

- Process intensification : Use microwave-assisted synthesis to accelerate halogenation steps (e.g., 70% yield improvement in analogous reactions) .

Q. How does polymorphism affect this compound’s bioactivity, and how is it characterized?

- Methodology :

- Solid-state analysis : Use differential scanning calorimetry (DSC) and powder XRD to identify polymorphic forms.

- Dissolution testing : Compare bioavailability of polymorphs in simulated biological fluids .

Q. What computational tools predict interactions between this compound and biological targets?

- Methodology :

- QSAR models : Train datasets on halogenated quinolines to predict binding affinities.

- Molecular dynamics simulations : Analyze stability of ligand-target complexes over nanosecond timescales (e.g., GROMACS) .

Notes for Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.